An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate. The information is intended for professionals in the fields of chemical research and pharmaceutical development.
Core Chemical Information
Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is a fluorinated aromatic beta-keto ester. The presence of the difluorophenyl group makes it a valuable building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties that are often fine-tuned in drug design.[1]
Chemical Structure
The molecular structure consists of a 2,4-difluorophenyl ring attached to a three-carbon propanoate chain, with a ketone at the C3 position and a methyl ester at the C1 position.
Caption: 2D Chemical Structure of the title compound.
Physicochemical and Spectroscopic Data
Table 1: Chemical Identifiers and Properties of Analogous Compounds
| Property | Value (Analogous Compound) | Reference Compound |
|---|---|---|
| IUPAC Name | Methyl 3-(4-fluorophenyl)-3-oxopropanoate | Methyl 3-(4-fluorophenyl)-3-oxopropanoate |
| CAS Number | 63131-29-3 | Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2] |
| Molecular Formula | C10H9FO3 | Methyl 3-(4-fluorophenyl)-3-oxopropanoate[2] |
| Molecular Weight | 196.18 g/mol | Methyl 3-(2-fluorophenyl)-3-oxopropanoate[3] |
| Molecular Formula | C11H10F2O3 | Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate[4] |
| Molecular Weight | 214.17 g/mol | Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate[5] |
Table 2: Predicted Spectroscopic Data for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate
| Technique | Expected Chemical Shifts / Peaks |
|---|---|
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (-CH₂-, singlet, ~4.0 ppm), Methyl protons (-OCH₃, singlet, ~3.7 ppm). |
| ¹³C NMR | Carbonyl carbons (C=O, ~190 ppm and ~167 ppm), Aromatic carbons (~110-165 ppm, with C-F splitting), Methylene carbon (-CH₂-, ~45 ppm), Methyl carbon (-OCH₃, ~52 ppm). |
| IR (Infrared) | C=O stretching (ketone, ~1710-1730 cm⁻¹), C=O stretching (ester, ~1735-1750 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 214.05. |
Note: Predicted data is based on standard chemical shift values and analysis of similar structures. Actual experimental data may vary.[6][7][8][9]
Synthesis and Experimental Protocols
While a specific protocol for Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate was not found, a common method for synthesizing β-keto esters is through a Claisen condensation reaction. An alternative and often high-yielding method involves the acylation of a malonic ester derivative followed by decarboxylation. A plausible synthetic route is detailed below.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from commercially available reagents: 2,6-difluorobenzoyl chloride and the potassium salt of methyl malonate. This approach is adapted from similar syntheses of related compounds.[10]
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the synthesis via acylation of a malonate ester, a robust method for generating β-keto esters.
Materials:
-
Methyl potassium malonate
-
2,4-Difluorobenzoyl chloride
-
Magnesium chloride (MgCl₂)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl potassium malonate (1.1 equivalents) and anhydrous acetonitrile. Stir the suspension.
-
Acylation: Add triethylamine (2.5 equivalents) and magnesium chloride (1.1 equivalents) to the suspension. Stir at room temperature for 1-2 hours. Cool the mixture to 0°C in an ice bath.
-
Reactant Addition: Slowly add a solution of 2,4-difluorobenzoyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude intermediate (a substituted malonic ester).
-
Decarboxylation: To the crude intermediate, add a mixture of water and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux (around 100-110°C) for 4-6 hours until gas evolution (CO₂) ceases.
-
Final Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the final product, Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, by silica gel column chromatography.
Applications in Drug Development
Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate key drug properties. The trifluoromethyl group, for instance, is a crucial component in modern drug design, affecting lipophilicity, metabolic stability, and binding affinity.[1][11] Similarly, the 2,4-difluorophenyl motif is present in several important drugs.
Compounds like Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate serve as key intermediates or building blocks for more complex molecules. For example, structurally related compounds are used in the synthesis of the antifungal drug Voriconazole and the diabetes medication Sitagliptin.[12][13]
Caption: Role in the pharmaceutical development pipeline.
The versatility of the β-keto ester functionality allows for a wide range of subsequent chemical transformations, making this compound a valuable starting point for creating libraries of potential drug candidates.
Safety and Handling
Safety data for the specific title compound is unavailable. The following guidelines are based on safety data sheets for structurally related and functionally similar chemicals.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), safety glasses with side shields or goggles, and a lab coat.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not ingest or inhale. Keep away from heat, sparks, and open flames.[15] Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[16]
-
Always consult the specific Safety Data Sheet (SDS) for the material before handling.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate synthesis - chemicalbook [chemicalbook.com]
- 11. jelsciences.com [jelsciences.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. msp.images.akzonobel.com [msp.images.akzonobel.com]
